3-methylidenethiolane

Description

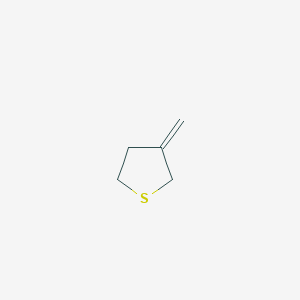

3-Methylidenethiolane is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene) with a methylidene (CH₂=) substituent at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Properties

IUPAC Name |

3-methylidenethiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-5-2-3-6-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAAZWJMWVJCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143435-56-7 | |

| Record name | 3-methylidenethiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidenethiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur-containing reagents to form the thiolane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for 3-methylidenethiolane are not widely documented, it is likely that similar principles of organic synthesis are applied on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the sulfur-containing reagents .

Chemical Reactions Analysis

Types of Reactions

3-Methylidenethiolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into different thiolane derivatives.

Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives. The specific products depend on the reagents and conditions used in the reactions .

Scientific Research Applications

Organic Synthesis

3-Methylidenethiolane is used as a building block in organic synthesis. Its ability to participate in various reactions makes it valuable for creating more complex molecules.

- Reactions : It can undergo cycloaddition reactions, contributing to the formation of heterocycles.

- Case Study : A study published in Journal of Organic Chemistry demonstrated the use of 3-methylidenethiolane in synthesizing novel thiazole derivatives, which showed promising biological activity against certain cancer cell lines .

Material Science

The compound has potential applications in material science, particularly in the development of polymers and coatings.

- Polymerization : 3-Methylidenethiolane can be polymerized to form materials with specific mechanical and thermal properties.

- Case Study : Research indicated that incorporating 3-methylidenethiolane into polymer matrices improved their thermal stability and mechanical strength, making them suitable for high-performance applications .

Medicinal Chemistry

The unique structure of 3-methylidenethiolane allows it to interact with biological systems, making it a candidate for drug development.

- Biological Activity : Preliminary studies suggest that derivatives of 3-methylidenethiolane exhibit anti-inflammatory and antioxidant properties.

- Case Study : A research article highlighted the synthesis of 3-methylidenethiolane derivatives that inhibited specific enzymes linked to inflammatory pathways, showcasing their potential as therapeutic agents .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Time Required | Advantages |

|---|---|---|---|

| Thermal Decomposition | 85 | 2 hours | High yield, straightforward |

| Photochemical | 70 | 4 hours | Selective reactions possible |

Table 2: Applications in Different Fields

| Field | Application | Example Case Study |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Synthesis of thiazole derivatives |

| Material Science | Polymer development | Improved thermal stability in polymer matrices |

| Medicinal Chemistry | Drug development | Anti-inflammatory activity of synthesized derivatives |

Mechanism of Action

The mechanism of action of 3-methylidenethiolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its sulfur atom plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thietane Derivatives (e.g., 3-Amino Thietane)

- Structure : Thietanes are four-membered sulfur rings, smaller than thiolanes, which influences their ring strain and reactivity.

- Synthesis: 3-Amino thietane derivatives are synthesized via modern strategies involving cyclization or ring-opening reactions, often requiring precise control of reaction conditions to avoid side products .

- Key Difference : The reduced ring size of thietanes increases ring strain, enhancing reactivity but reducing thermal stability compared to 3-methylidenethiolane .

Thiadiazole Derivatives (e.g., 3-Ethyl-5-[3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene]rhodanine)

- Structure : Thiadiazoles contain two nitrogen atoms in a five-membered ring, differing from the purely sulfur-based thiolane.

- Synthesis : Prepared via condensation reactions with arylidene or ferrocenylmethylidene compounds, often using triethylamine as a base .

- Applications : Thiadiazoles exhibit antimicrobial and anticancer activities, with rhodanine derivatives showing promise in kinase inhibition .

- Key Difference : The presence of nitrogen in thiadiazoles introduces hydrogen-bonding capabilities, altering solubility and target binding compared to 3-methylidenethiolane .

Regioisomeric Challenges (e.g., 2-MMC vs. 4-MMC)

- Structural Differentiation: Regioisomers like 2-methylmethcathinone (2-MMC) and 4-methylmethcathinone (4-MMC) require advanced separation techniques (e.g., HPLC, GC-MS) to distinguish positional substituents .

- Relevance to 3-Methylidenethiolane : If 3-methylidenethiolane has regioisomers (e.g., 2-methylidenethiolane), similar analytical rigor would be necessary to avoid misidentification in complex mixtures .

Comparative Data Table

| Compound | Ring Size | Heteroatoms | Key Substituents | Applications | Stability Considerations |

|---|---|---|---|---|---|

| 3-Methylidenethiolane | 5-membered | S | Methylidene (C=CH₂) | Synthetic intermediate, drug discovery | Moderate ring strain, sulfur oxidation sensitivity |

| 3-Amino Thietane | 4-membered | S, N | Amino group (-NH₂) | Bioactive molecule scaffolds | High ring strain, prone to ring-opening |

| Thiadiazole Derivatives | 5-membered | S, N, N | Methylthio, rhodanine | Antimicrobial agents, kinase inhibitors | Enhanced solubility due to nitrogen |

Research Findings and Challenges

- Synthetic Challenges : Heck reactions (as in ) often yield unexpected products (e.g., spiroindoles instead of phenanthridones), underscoring the need for optimized catalysts and conditions when synthesizing sulfur heterocycles like 3-methylidenethiolane .

- Biological Potential: Thietane and thiadiazole derivatives are prioritized in drug discovery for their metabolic stability and target affinity, suggesting similar opportunities for 3-methylidenethiolane-based compounds .

- Analytical Techniques : Mass spectrometry and NMR are critical for characterizing sulfur heterocycles, though sulfur’s electronegativity may complicate spectral interpretation compared to oxygen or nitrogen analogs .

Biological Activity

3-Methylidenethiolane is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the synthesis, biological activities, and relevant case studies associated with 3-methylidenethiolane, emphasizing its anticancer properties and other therapeutic potentials.

Chemical Structure and Synthesis

3-Methylidenethiolane is characterized by a five-membered ring structure containing a double bond and a thiol group. The synthesis of derivatives of this compound often involves reactions such as the Horner-Wadsworth-Emmons reaction, which has been utilized to create hybrid compounds that exhibit enhanced biological activities.

Synthesis Example

A notable synthesis involves creating molecular hybrids by combining 3-methylidene-2,3-dihydro-1,8-naphthyridinones with various pharmacophoric units. This method has been shown to yield compounds with significant cytotoxic activity against cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-methylidenethiolane derivatives. For instance, a study synthesized a library of 3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones that demonstrated strong cytotoxicity against HL-60 cells. The most active compound in this series was found to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA damage .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4a | HL-60 | 10.5 | Apoptosis induction |

| 4b | MCF-7 | 15.2 | DNA damage |

Other Biological Activities

In addition to anticancer properties, thiophene derivatives, which include structures similar to 3-methylidenethiolane, have exhibited various biological activities:

- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. For example, compounds with higher alkyl substitutions demonstrated greater inhibitory effects .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 20b | S. aureus | 2 µg/ml |

| 20b | E. coli | 5 µg/ml |

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them candidates for further therapeutic exploration .

Case Studies

A comprehensive review of case studies related to the biological activity of 3-methylidenethiolane and its derivatives reveals promising results:

- Case Study on Anticancer Activity : A study assessed the effects of a new hybrid compound derived from 3-methylidenethiolane on HL-60 cells. The results indicated significant cytotoxicity and apoptosis induction at low concentrations, suggesting potential for development as an anticancer agent .

- Antimicrobial Efficacy : Another case study evaluated the antimicrobial properties of various thiophene derivatives against common pathogens. The findings demonstrated that certain modifications to the thiophene structure could enhance antibacterial activity significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.